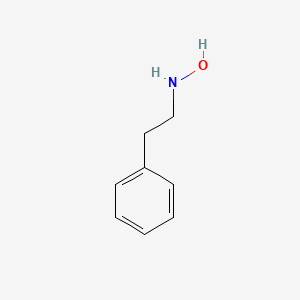
Benzeneethanamine, N-hydroxy-
Descripción general
Descripción
Benzeneethanamine, N-hydroxy-, also known as Benzeneethanamine, N-hydroxy-, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneethanamine, N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It has been suggested that this compound may interact with the dopamine receptor .
Mode of Action
It is known that the compound binds to the dopamine receptor . This interaction could potentially alter the receptor’s activity, leading to changes in the signaling pathways associated with this receptor.
Biochemical Pathways
Given its potential interaction with the dopamine receptor , it can be inferred that it may influence dopaminergic signaling pathways. These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.
Result of Action
Given its potential interaction with the dopamine receptor , it may influence the cellular processes regulated by this receptor, potentially leading to changes in mood, reward perception, and motor control.
Análisis Bioquímico
Biochemical Properties
Benzeneethanamine, N-hydroxy- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with flavin-dependent N-hydroxylating enzymes, which are crucial for the production of secondary metabolites such as siderophores and antimicrobial agents . These enzymes facilitate the hydroxylation of the amino group in Benzeneethanamine, N-hydroxy-, leading to the formation of N-hydroxy derivatives. The interaction between Benzeneethanamine, N-hydroxy- and these enzymes is essential for the compound’s biochemical activity.
Cellular Effects
Benzeneethanamine, N-hydroxy- has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, ultimately affecting gene expression and metabolic activities. For instance, Benzeneethanamine, N-hydroxy- can modulate the activity of enzymes involved in the synthesis of neurotransmitters, thereby influencing neuronal signaling and function .
Molecular Mechanism
The molecular mechanism of Benzeneethanamine, N-hydroxy- involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, Benzeneethanamine, N-hydroxy- can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters . This inhibition leads to an increase in the levels of neurotransmitters, thereby affecting neuronal communication. Additionally, Benzeneethanamine, N-hydroxy- can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzeneethanamine, N-hydroxy- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, but its degradation can occur in the presence of specific enzymes or environmental factors . Long-term studies have indicated that Benzeneethanamine, N-hydroxy- can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of Benzeneethanamine, N-hydroxy- vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant adverse effects. At higher doses, Benzeneethanamine, N-hydroxy- can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Benzeneethanamine, N-hydroxy- is involved in various metabolic pathways, particularly those related to the synthesis and degradation of neurotransmitters. The compound interacts with enzymes such as monoamine oxidase and flavin-dependent N-hydroxylating enzymes, influencing the metabolic flux and levels of metabolites . These interactions are crucial for the compound’s role in modulating neurotransmitter levels and other metabolic processes.
Transport and Distribution
The transport and distribution of Benzeneethanamine, N-hydroxy- within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins for distribution within the bloodstream . The localization and accumulation of Benzeneethanamine, N-hydroxy- in specific tissues are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
Benzeneethanamine, N-hydroxy- exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals play a role in directing Benzeneethanamine, N-hydroxy- to these compartments, where it can exert its biochemical effects.
Propiedades
IUPAC Name |
N-(2-phenylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMJJSIJDMYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185954 | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-93-4 | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
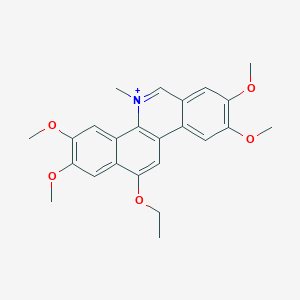
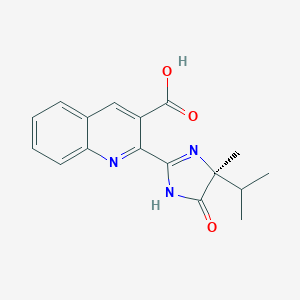


![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)

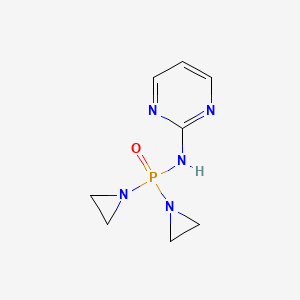

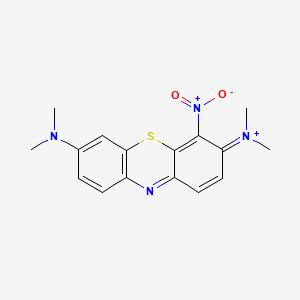
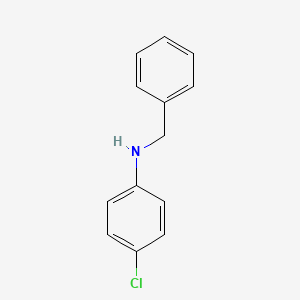
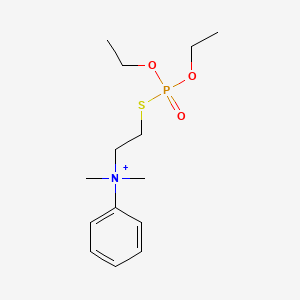

![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)
